trans-4-(Boc-amino)cyclohexanecarboxylic acid chemical properties
trans-4-(Boc-amino)cyclohexanecarboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of trans-4-(Boc-amino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of trans-4-(Boc-amino)cyclohexanecarboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents and serves as a valuable building block in medicinal chemistry and peptide synthesis.
Core Chemical Properties
trans-4-(Boc-amino)cyclohexanecarboxylic acid is a white to off-white crystalline solid.[1][2] It is stable under normal storage conditions.[1][3] The molecule features a cyclohexane ring with a carboxylic acid and a Boc-protected amino group in a trans configuration, which dictates its stereochemistry and reactivity.[4]
Physicochemical Data
The quantitative physicochemical properties of trans-4-(Boc-amino)cyclohexanecarboxylic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NO₄ | [2][5][6] |
| Molecular Weight | 243.30 g/mol | [2][5] |
| Appearance | White to off-white powder/crystals | [1][2][6] |
| Melting Point | 181.0 to 185.0 °C | [2][7][8] |
| Boiling Point | 396.7 °C at 760 mmHg | [7][8] |
| Density | 1.13 g/cm³ | [7][8] |
| pKa (Predicted) | 4.76 ± 0.10 | [7][8] |
| Flash Point | 193.7 °C | [7] |
| Vapor Pressure | 2.12 x 10⁻⁷ mmHg at 25°C | [7][8] |
| Refractive Index | 1.493 | [7][8] |
| LogP | 2.15 - 2.55 | [5][7] |
| Purity (Typical) | ≥97% to ≥99.0% | [2][5] |
Solubility and Storage
| Parameter | Details | Source(s) |
| Solubility | Slightly soluble in chloroform and methanol; Soluble in tetrahydrofuran (THF). It is also likely to be soluble in other polar organic solvents. | [4][7][8][9] |
| Storage Conditions | Store at room temperature in a dry, dark, and well-sealed container. | [7][8][10] |
Chemical Reactivity and Stability
Stability: The compound is stable under normal conditions.[1][3]
Reactivity:
-
It is incompatible with and reacts with strong oxidizing agents.[1][3]
-
The tert-butoxycarbonyl (Boc) protecting group on the amino function is stable under a variety of conditions but can be selectively and readily removed under acidic conditions, which is a key feature for its use in multi-step organic synthesis.[4]
-
The carboxylic acid group can undergo standard reactions such as esterification and amide bond formation.
Experimental Protocols
Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid
A common laboratory-scale synthesis involves the Boc-protection of trans-4-aminocyclohexanecarboxylic acid.[1]
Materials:
-
trans-4-aminocyclohexanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Water
-
Hexane
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
6N Hydrochloric acid (HCl)
Procedure:
-
A solution of trans-4-aminocyclohexanecarboxylic acid (1 g, 6.98 mmol) and sodium hydroxide (0.307 g, 7.68 mmol) is prepared in a mixture of water (10 mL) and tert-butanol (10 mL).[1]
-
The mixture is cooled to 0 °C in an ice bath.[1]
-
Di-tert-butyl dicarbonate (1.7 g, 7.68 mmol) is added slowly to the stirred solution.[1]
-
The reaction mixture is allowed to warm gradually to room temperature and is stirred overnight.[1]
-
After the reaction is complete, hexane (50 mL) is added, and the pH of the aqueous layer is carefully adjusted to approximately 6 using 6N HCl.[1]
-
The product is extracted from the aqueous layer using ethyl acetate (3 x 50 mL).[1]
-
The combined organic extracts are washed with a brine solution (25 mL).[1]
-
The organic phase is dried and concentrated under reduced pressure to yield the final product as a white solid.[1]
A diagram of the synthesis workflow is provided below.
Caption: General workflow for the synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid.
Applications in Research and Drug Development
trans-4-(Boc-amino)cyclohexanecarboxylic acid is a versatile intermediate with significant applications in pharmaceutical development.
-
Peptide Synthesis: It serves as a non-natural amino acid derivative for Boc solid-phase peptide synthesis.
-
Pharmaceutical Intermediates: It is a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs).[11][12][13]
-
Janus Kinase (JAK) Inhibitors: The compound is explicitly mentioned as an intermediate in the synthesis of Janus Kinase inhibitors, a class of drugs used to treat inflammatory diseases.[11][12]
-
Other Inhibitors: It is also used as a reagent in the synthesis of N-myristoyltransferase and CD38 inhibitors.[1][7]
-
Drug Analogs: Its derivatives have been investigated as substituents for established drugs like daunorubicin and adriamycin and as analogs for neuropeptides such as dynorphin A.[11][12]
The role of this compound as a foundational building block in drug discovery is illustrated in the diagram below.
Caption: Role as a versatile intermediate in the synthesis of various therapeutic agents.
References
- 1. Trans-4-(Boc-amino)cyclohexanecarboxylic acid | 53292-89-0 [chemicalbook.com]
- 2. Best Trans-4-(Boc-amino)cyclohexanecarboxylic acid Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 3. fishersci.com [fishersci.com]
- 4. CAS 53292-89-0: trans-4-[(tert-Butoxycarbonyl)amino]cycloh… [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. dakenchem.com [dakenchem.com]
- 7. lookchem.com [lookchem.com]
- 8. chembk.com [chembk.com]
- 9. 4-(BOC-AMINO)CYCLOHEXANECARBOXYLIC ACID | 130309-46-5 [chemicalbook.com]
- 10. 53292-89-0|trans-4-(Boc-Amino)cyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 13. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
